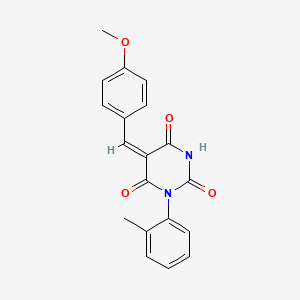![molecular formula C20H29BrN2 B4959549 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazines, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The purpose of
Mechanism of Action
The mechanism of action of 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific cellular targets, such as DNA, RNA, and proteins. It has also been suggested that the compound may modulate the activity of various enzymes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to possess anti-inflammatory, antimicrobial, and antiviral properties. Furthermore, it has been shown to modulate the immune system, leading to the enhancement of immune response against various pathogens.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is its potent biological activity. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine. One of the areas of interest is the development of novel derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the compound's potential as a scaffold for the development of multitargeted therapeutics. Additionally, further studies are needed to elucidate the mechanism of action and to identify the cellular targets of the compound.
Synthesis Methods
The synthesis of 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been reported in the literature. One of the commonly used methods involves the reaction of 3-bromobenzylamine and cyclohexanone with N-bromosuccinimide in the presence of a catalytic amount of copper(II) sulfate pentahydrate. The reaction proceeds via an oxidative cyclization mechanism, resulting in the formation of the desired product in good yield and purity.
Scientific Research Applications
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Several studies have reported that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2/c21-18-9-4-6-16(14-18)15-23-13-12-22-11-5-10-19(22)20(23)17-7-2-1-3-8-17/h4,6,9,14,17,19-20H,1-3,5,7-8,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRQVZYUPRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

